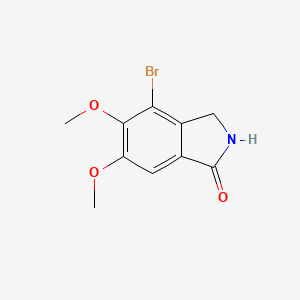

4-Bromo-5,6-dimethoxyisoindolin-1-one

描述

属性

IUPAC Name |

4-bromo-5,6-dimethoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-14-7-3-5-6(4-12-10(5)13)8(11)9(7)15-2/h3H,4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDCFOZIJJIKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CNC(=O)C2=C1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101222856 | |

| Record name | 4-Bromo-2,3-dihydro-5,6-dimethoxy-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042722-42-8 | |

| Record name | 4-Bromo-2,3-dihydro-5,6-dimethoxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1042722-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dihydro-5,6-dimethoxy-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Regioselective Bromination of 1,2-Dimethylimidazole Derivatives

A scalable route involves the bromination of 1,2-dimethyl-1H-imidazole using N-bromosuccinimide (NBS) under radical conditions. The reaction proceeds via allylic bromination, leveraging tert-butyl hydroperoxide (TBHP) as an initiator to generate bromine radicals. Selective debromination using isopropyl magnesium chloride (i-PrMgCl) ensures the retention of the 4-bromo isomer, circumventing regiochemical challenges.

Yield : 60–70% after optimization.

Advantages : High regioselectivity; suitable for multigram synthesis.

Limitations : Requires strict anhydrous conditions and low-temperature handling.

Ring-Closure via Ammonium Hydroxide

Cyclization of 2-(Bromomethyl)benzoate Precursors

A widely adopted method involves treating methyl 2-(bromomethyl)-3,4-dimethoxybenzoate with ammonium hydroxide in tetrahydrofuran (THF). The reaction proceeds through nucleophilic substitution, where ammonia attacks the benzylic bromide, followed by intramolecular cyclization to form the isoindolinone core.

Reaction Conditions :

Methylamine-Mediated Cyclization for N-Substituted Derivatives

Substituting ammonia with methylamine generates 4-bromo-5,6-dimethoxy-2-methylisoindolin-1-one. This one-pot method involves heating methyl 2-(bromomethyl)-3,4-dimethoxybenzoate with methylamine in THF, achieving rapid cyclization.

Reaction Conditions :

- Solvent : THF

- Temperature : 60–70°C

- Time : 2 hours

Yield : 94%.

Advantages : Faster reaction; ideal for N-alkylated derivatives.

Catalytic Bromination Under Ultraviolet Light

Bromomethylation of Dimethoxy-Substituted Arenes

Patented methods describe the bromination of 2-methyl-3,4-dimethoxybenzoate using bromine (Br₂) under ultraviolet (UV) light. This radical pathway avoids regiochemical complications but requires carbon tetrachloride (CCl₄) as a solvent.

Reaction Conditions :

- Solvent : CCl₄

- Catalyst : UV light (254 nm)

- Time : 16–24 hours

Yield : 50–60%.

Advantages : Direct bromination of methyl groups.

Limitations : Low yields; industrial scalability challenges due to UV equipment.

Phosphazene Superbase-Mediated Cyclization

Cyclization of 2-(1-Alkynyl)benzamides

Recent advances utilize phosphazene superbases (e.g., P4-t-Bu) to mediate iodoaminocyclization of 2-(1-alkynyl)benzamides. While primarily used for aristolactam synthesis, this method adapts to isoindolinones by substituting iodine with bromine.

Reaction Conditions :

- Solvent : Dichloromethane

- Base : P4-t-Bu

- Time : 1 hour

Yield : 85–90%.

Advantages : Ambient conditions; stereoselective.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Reagents | Conditions | Scalability |

|---|---|---|---|---|

| Bromination-Debromination | 60–70 | NBS, i-PrMgCl | Anhydrous, −20°C | Industrial |

| Ammonium Hydroxide | 92 | NH₄OH, THF | RT, 48h | Lab-scale |

| UV Bromination | 50–60 | Br₂, CCl₄ | UV light, 24h | Limited |

| Phosphazene Superbase | 85–90 | P4-t-Bu, CH₂Cl₂ | RT, 1h | Pilot-scale |

Synthesis Optimization and Challenges

Solvent and Temperature Effects

Industrial-Scale Considerations

- Cost of NBS : N-bromosuccinimide’s expense drives the preference for Br₂ in large-scale processes despite lower yields.

- Safety : UV-mediated methods require specialized equipment to manage bromine vapors and UV exposure.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies demonstrate that microwave irradiation reduces reaction times for cyclization steps from 48 hours to 30 minutes. This approach remains experimental but shows promise for high-throughput applications.

Flow Chemistry Applications

Continuous-flow systems enable precise control over bromine radical generation, minimizing decomposition and improving safety.

化学反应分析

Types of Reactions

4-Bromo-5,6-dimethoxyisoindolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce hydroxyl groups.

科学研究应用

There appears to be no direct information available regarding the applications of "4-Bromo-5,6-dimethoxyisoindolin-1-one." The search results mention similar compounds and their uses, which may provide some context.

Isoindolinone Derivatives: Synthesis and Applications

- 4-bromoisoindolin-1-one: This compound can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development and chemical production . A synthesis method is described starting from 3-bromo-2-bromomethyl-benzoic acid methyl ester and aqueous ammonia in tetrahydrofuran .

- 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide: This compound is a potent and selective σ2 receptor ligand. Modifications to the amine ring fused to the aromatic ring have been explored to assess σ1/σ2 binding affinity and selectivity .

- Isoindolinone (±)-entonalactam A: This compound, originally obtained from the fungus Entonaema sp., has been synthesized, and its derivatives have been tested for monoamine oxidase (MAO) A and B inhibitory activities . One derivative exhibited inhibition of both MAO-A and -B .

- Radioligands for Brain Tumor Imaging: Isoindoline derivatives are used in the development of radioligands for PET imaging of σ2 receptors in tumors . One such radiotracer, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2- fluoroethyl)-5-methylbenzamide, has entered clinical trials .

作用机制

The mechanism of action of 4-Bromo-5,6-dimethoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key structural differences between 4-bromo-5,6-dimethoxyisoindolin-1-one and similar compounds:

Key Observations :

- Positional Isomerism : 7-Bromo-6-methoxyisoindolin-1-one (CAS 70478-63-6) shares a bromine and methoxy group but differs in substituent positions, which may alter electronic effects and steric hindrance .

- Bulkier Substituents : The 2-methoxyethoxy group in 808127-77-7 increases molecular weight (286.12 vs. ~258.07 for the target compound) and may hinder diffusion through biological membranes .

Physical and Chemical Properties

Notes:

- The methoxy groups in the target compound likely enhance solubility in organic solvents compared to hydroxy analogs .

生物活性

4-Bromo-5,6-dimethoxyisoindolin-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a unique isoindolinone structure, characterized by the presence of a bromine atom and two methoxy groups. Its molecular formula is with a molecular weight of approximately 273.1 g/mol. Research indicates that this compound exhibits promising inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy.

The biological activity of this compound primarily involves its interaction with cyclin-dependent kinase 7 (CDK7). This compound has been shown to bind with high affinity to CDK7, disrupting its function and leading to cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves:

- Inhibition of Kinase Activity : The compound inhibits the phosphorylation activity of CDK7, which is essential for the regulation of gene expression and cellular metabolism.

- Induction of Apoptosis : By affecting the cell cycle, it promotes programmed cell death in cancer cells, making it a candidate for further development in anti-cancer therapies.

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| CDK Inhibition | Inhibits CDK7, leading to cell cycle arrest and apoptosis in cancer cells. |

| Anti-Cancer Effects | Induces apoptosis and inhibits proliferation in various cancer cell lines. |

| Pharmacokinetics | Exhibits favorable absorption and distribution characteristics. |

| Mechanism of Interaction | Binds through hydrogen bonding at the active site of CDK7. |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cell Cycle Regulation : In vitro studies demonstrated that treatment with this compound resulted in significant G2/M phase arrest in human cancer cell lines, suggesting its potential as a therapeutic agent against tumors that rely on CDK7 for progression through the cell cycle.

- Apoptotic Pathways : A study indicated that the compound activates intrinsic apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment.

- Comparative Analysis with Similar Compounds : Research comparing this compound with structurally related compounds has shown that its unique bromine substitution enhances its potency as a CDK inhibitor while maintaining favorable physicochemical properties for drug development.

Structural Comparison Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6,7-Dimethoxyisoindolin-1-one | Two methoxy groups | High binding affinity to cyclin-dependent kinases. |

| 4-Bromo-6-methoxyisoindolin-1-one | One methoxy group | Different biological activity profiles compared to 4-bromo derivative. |

| 5-Methoxyisoindolin-1-one | One methoxy group | Lacks bromine substitution; different reactivity. |

| 3-Bromoisoindolin-1-one | Bromine at different position | Varies in biological activity due to structural differences. |

常见问题

Q. Table 1: Key NMR Data for this compound

| Proton/Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-3 | 2.71 | t (J = 5.4) | CH₂ adjacent to ketone |

| OCH₃ | 3.90–3.94 | s | Methoxy groups |

| Aromatic H | 7.21 | s | C-4 proton |

Advanced: How can computational modeling improve mechanistic understanding of its bromination?

Methodological Answer:

- Mechanistic Studies : Use density functional theory (DFT) to model transition states and activation energies. For example, calculate the energy barrier for bromination at C-4 vs. C-2 positions under different pH conditions .

- Electrostatic Potential Maps : Visualize electron-rich regions to predict regioselectivity. The 4-position’s higher electron density (due to methoxy groups) aligns with experimental outcomes under basic conditions .

- Hybrid Validation : Compare computational results with experimental kinetic data (e.g., reaction rates at varying temperatures) to refine models .

Advanced: How do researchers address discrepancies in reported yields and byproduct formation?

Methodological Answer:

- Byproduct Analysis : Use HPLC-MS to identify minor products (e.g., dibrominated derivatives or α-bromo ketones) and optimize purification protocols .

- Condition Screening : Systematically vary solvent (e.g., CH₂Cl₂ vs. THF), temperature, and Br₂ stoichiometry. For instance, excess Br₂ at 25°C increases dibromination risk .

- Reproducibility Protocols : Document detailed reaction parameters (e.g., cooling rate, stirring speed) to minimize variability. Triangulate data across multiple labs to confirm yield consistency .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors, which are corrosive and toxic .

- PPE : Wear nitrile gloves, goggles, and lab coats. Neutralize spills with Na₂CO₃ or Na₂S₂O₃ .

- Waste Disposal : Collect brominated byproducts in halogenated waste containers, adhering to institutional EHS guidelines .

Advanced: What strategies validate the compound’s stability under storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., de-bromination or oxidation).

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines. Use amber vials if UV-Vis analysis shows absorbance in the 300–400 nm range .

- Long-Term Monitoring : Periodically reassess NMR and MS profiles over 6–12 months to detect slow degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。